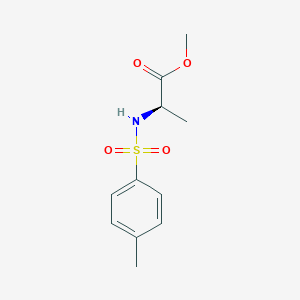

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Description

Properties

IUPAC Name |

methyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8-4-6-10(7-5-8)17(14,15)12-9(2)11(13)16-3/h4-7,9,12H,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACCMBDKBQLRAM-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-(4-methylphenylsulfonamido)propanoate typically involves the reaction of ®-2-amino-3-methylbutanoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of ®-Methyl 2-(4-methylphenylsulfonamido)propanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety.

Types of Reactions:

Oxidation: ®-Methyl 2-(4-methylphenylsulfonamido)propanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group in ®-Methyl 2-(4-methylphenylsulfonamido)propanoate can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial and anti-inflammatory agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(4-methylphenylsulfonamido)propanoate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (R)-methyl 2-(4-methylphenylsulfonamido)propanoate are compared below with three analogs (Table 1), emphasizing synthesis, stereochemistry, and physicochemical properties.

Table 1: Comparative Analysis of this compound and Analogs

Structural and Electronic Differences

- Sulfonamide vs. Phenoxy Groups: The target compound’s sulfonamide group enhances hydrogen-bonding capacity and acidity compared to MAQ-Me’s phenoxy ether . This difference influences solubility and reactivity in catalytic processes.

- Substituent Effects: The 4-methylphenyl group in the target compound provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl group in compound 3c . This impacts sulfonamide stability and interaction with biological targets.

- Chiral Center Modifications: Compound 254d incorporates a tosylindolinyl group, introducing rigidity and additional stereoelectronic effects, which result in a high diastereomeric ratio (dr = 95:5) during synthesis .

Spectroscopic and Chromatographic Properties

- 13C NMR: The ester carbonyl (δ ~172 ppm) is consistent across analogs, but aromatic shifts vary due to substituent electronic effects (e.g., δ 147.6 in the target vs. δ 143.6 in 3c) .

- Rf Values: The target compound’s Rf (0.58) reflects moderate polarity, while 254d’s lower Rf (0.43) suggests increased polarity from the tosylindolinyl group .

Biological Activity

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its biological activity. The structural formula can be represented as follows:

This compound features a methyl ester and an arylsulfonamide moiety, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to the sulfonamide group, which can interact with various biological targets such as enzymes and receptors. The mechanism involves:

- Inhibition of Enzyme Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

- Antimicrobial Properties : The compound may exhibit antimicrobial effects similar to other sulfonamides, making it a candidate for further investigation in antibiotic development.

Biological Activity Studies

Research has explored the biological activities associated with this compound. Notable findings include:

- Antimicrobial Activity : Studies indicate that the compound demonstrates moderate antibacterial properties against various strains. For instance, it has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus.

- Antiviral Properties : Preliminary assays suggest potential antiviral activity; however, specific studies on its efficacy against viral pathogens remain limited.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicate that it exhibits selective toxicity towards certain cancer cells while sparing normal cells.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound is more effective against Staphylococcus aureus compared to Escherichia coli.

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay using A549 lung cancer cells, this compound showed an IC50 value of 15 µM, indicating significant cytotoxicity compared to control compounds.

Q & A

Q. What are the key synthetic strategies for (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves sulfonamide coupling between a methyl propanoate derivative and 4-methylbenzenesulfonyl chloride. A chiral auxiliary or enantioselective catalysis (e.g., Sharpless epoxidation analogs) may be employed to ensure (R)-configuration. For example, similar sulfonamide derivatives are synthesized via nucleophilic substitution under mild conditions (Na₂CO₃, DMF, room temperature) to minimize racemization . Optimization includes controlling stoichiometry, reaction time (e.g., 24 hours for complete conversion), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the methyl ester (δ ~3.6 ppm for OCH₃), sulfonamide (δ ~7.7 ppm for aromatic protons), and chiral center protons (split signals due to stereochemistry) .

- IR : Confirm sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functional groups .

- Chromatography :

- HPLC : Use C18 columns (acetonitrile/water mobile phase) for purity assessment (>98%) .

- LC-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) are critical. Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group or sulfonamide degradation. Purity should be monitored periodically via HPLC; degradation products may include free carboxylic acids or sulfonic acids .

Advanced Research Questions

Q. How can researchers resolve enantiomers and determine optical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers. Retention times and peak areas quantify enantiomeric excess (ee) .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for enantiopure standards .

- Enzymatic Assays : Lipases or esterases may selectively hydrolyze one enantiomer, enabling ee determination via residual substrate analysis .

Q. What impurities are likely to form during synthesis, and how can they be identified and quantified?

- Methodological Answer : Common impurities include:

- Unreacted intermediates : 4-Methylbenzenesulfonyl chloride (detected via LC-MS at m/z ~190).

- Diastereomers : Formed during incomplete enantioselective synthesis (resolved via chiral HPLC) .

- Hydrolysis products : e.g., (R)-2-(4-methylphenylsulfonamido)propanoic acid (monitored by HPLC retention time shifts) .

- Method : Use EP/Pharm. impurity reference standards and gradient HPLC (e.g., 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .

Q. How can computational methods predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for sulfonamide formation or ester hydrolysis to predict reaction pathways .

- Molecular Docking : Screen against target proteins (e.g., enzymes with sulfonamide-binding pockets) using software like AutoDock Vina. Focus on hydrogen bonding with sulfonamide S=O groups and steric fit of the chiral center .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and bioavailability .

Q. How should researchers design bioactivity studies for this compound, considering structural analogs?

- Methodological Answer :

- Structural Analogs : Compare with (S)-enantiomers or derivatives like (R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid to assess stereospecific effects on activity .

- Assay Design :

- In vitro : Test inhibition of sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using UV-Vis assays (monitor CO₂ hydration at 348 nm).

- Cellular Uptake : Use fluorescently tagged analogs or radiolabeled (¹⁴C-methyl ester) versions to track intracellular accumulation .

- Data Interpretation : Correlate substituent effects (e.g., 4-methyl vs. 4-fluoro phenyl groups) with IC₅₀ values using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.